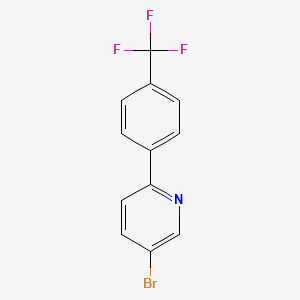

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

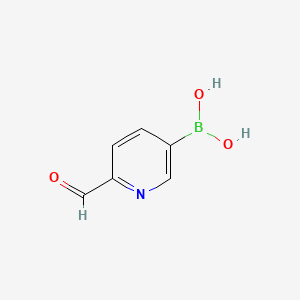

5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine is a type of substituted pyridine with diverse functional groups . Substituted pyridines are important structural motifs found in numerous bioactive molecules . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, involves a ring cleavage methodology reaction . This method allows the selective introduction of multiple functional groups . Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Chemical Reactions Analysis

The major chemical reaction involved in the synthesis of this compound is a ring cleavage methodology reaction . This reaction allows the selective introduction of multiple functional groups .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Synthetic Pathways

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been highlighted for their importance in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023). This review emphasizes the role of diverse catalysts in developing lead molecules, suggesting potential areas where 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine could be applied in catalytic processes for creating biologically active compounds.

Importance in Drug Discovery

Pyridine derivatives, including structures similar to this compound, are significant in various fields, especially in medicinal chemistry. They have been reported for a variety of biological activities, and numerous compounds are in clinical uses (Altaf et al., 2015). This review underscores the increasing importance of pyridine derivatives for modern medicinal applications, indicating potential research avenues for this compound in drug discovery.

Chemosensing Applications

Pyridine derivatives also play a crucial role as chemosensors due to their high affinity for various ions and neutral species. The potential of pyridine derivatives in analytical chemistry as highly effective chemosensors for the detection of different species in various samples has been discussed (Abu-Taweel et al., 2022). This highlights an area where this compound could be explored for developing novel chemosensing materials.

Agrochemical Applications

The role of pyridine-based compounds as agrochemicals, including fungicides, insecticides, and herbicides, has been reviewed, with a focus on discovering novel lead compounds through Intermediate Derivatization Methods (Guan et al., 2016). This review suggests the potential for this compound to serve as a precursor or intermediate in the synthesis of new agrochemicals.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-[4-(trifluoromethyl)phenyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-10-5-6-11(17-7-10)8-1-3-9(4-2-8)12(14,15)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGAZIFSEDOLTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677954 |

Source

|

| Record name | 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215074-30-8 |

Source

|

| Record name | 5-Bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B595089.png)